molecular formula C6H7ClN2O3 B570160 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride CAS No. 112489-86-8

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride

Cat. No. B570160
CAS RN: 112489-86-8
M. Wt: 190.583
InChI Key: UQXAMTDBIHVFBP-UHFFFAOYSA-N
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Description

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride (MDPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDPC is a derivative of piperazine and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is not fully understood. However, it is believed to act as a carbonylating agent, which allows for the formation of amide bonds in peptide synthesis. 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is also believed to act as a dehydrating agent, which can facilitate the formation of cyclic peptides.
Biochemical and Physiological Effects:
4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has low levels of skin and eye irritation. 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride has also been shown to be stable under a wide range of conditions, which makes it a useful reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is its versatility in organic synthesis. It can be used as a coupling reagent in solid-phase peptide synthesis, as well as in the synthesis of cyclic peptides. 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is also relatively easy to synthesize and has a long shelf life. However, one limitation of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is its potential for toxicity. It is important to handle 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride with care and use appropriate safety precautions.

Future Directions

There are several future directions for research involving 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride. One potential direction is the development of new methods for the synthesis of peptides and proteins using 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride. Another direction is the study of the biochemical and physiological effects of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride. This could involve testing the toxicity of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride and its potential for use in drug discovery. Additionally, there is potential for the development of new applications for 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride in organic synthesis. Overall, 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is a promising reagent with many potential applications in scientific research.

Synthesis Methods

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride can be synthesized using a variety of methods. One common method involves the reaction of 4-methyl-3,5-dioxopiperazine with thionyl chloride. This results in the formation of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride as a white crystalline solid. Another method involves the reaction of 4-methyl-3,5-dioxopiperazine with phosgene. This method is more efficient and results in a higher yield of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride.

Scientific Research Applications

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride has been extensively studied for its potential applications in scientific research. One of the most common applications is in the synthesis of peptides and proteins. 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is used as a coupling reagent in solid-phase peptide synthesis, which is a widely used method for the preparation of peptides and proteins. 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride has also been used in the synthesis of cyclic peptides, which have potential applications in drug discovery.

properties

IUPAC Name

4-methyl-3,5-dioxopiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3/c1-8-4(10)2-9(6(7)12)3-5(8)11/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXAMTDBIHVFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664759
Record name 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride

CAS RN

112489-86-8
Record name 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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